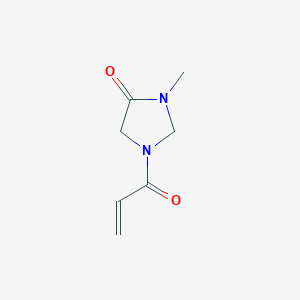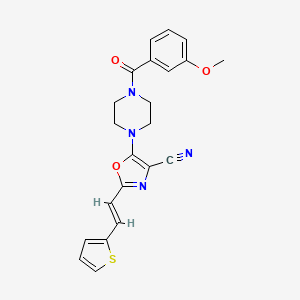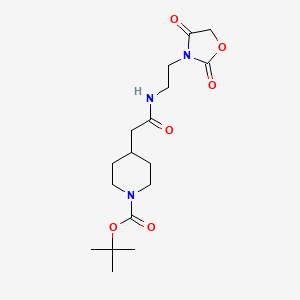
2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-one” is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-one” consists of a pyridine ring attached to a propanone group with two methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-one” such as boiling point, melting point, and density are not specified in the sources I found .Applications De Recherche Scientifique
X-Ray Structures and Computational Studies
In scientific research, the structural and computational studies of compounds similar to 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-one have been explored. For instance, research on cathinones, which include variants of the compound, has been conducted using techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structures and electronic properties of such compounds (Nycz et al., 2011).
Photocatalytic CO2 Reduction
Research involving compounds structurally related to 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-one has also been focused on photocatalytic CO2 reduction. Complexes containing similar structures have been studied for their electrochemical, spectroscopic, and photocatalytic properties, showing potential in environmental applications (Gholamkhass et al., 2005).
Photochemical Dimerization
Another area of research is the photochemical dimerization of pyridine derivatives. Studies have examined the formation of dimers under specific conditions, contributing to the understanding of chemical reactions and properties of pyridine-based compounds (Taylor & Kan, 1963).
Iron Chelation
Compounds like 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-one have been explored for their potential in iron chelation. Research in this area focuses on developing methods to measure such compounds in human plasma, which can have significant implications in medical and biochemical studies (Klein et al., 1991).
Fluorescent Chemosensors
The development of fluorescent chemosensors using pyridine derivatives is another application in scientific research. These chemosensors, synthesized from compounds structurally related to 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-one, show potential in detecting specific ions like Al(III) in cells, which is crucial for biological and chemical sensing applications (Ding et al., 2013).
Enol-Enamine Tautomerism
The study of enol-enamine tautomerism in crystals of related compounds contributes significantly to the understanding of chemical equilibria and molecular dynamics. Such research offers insights into the behavior of molecular structures under different conditions, which is vital for the development of various chemical applications (Godsi et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-1-(3-methylpyridin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-6-5-7-12-9(8)10(13)11(2,3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGILPXYOWNCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2683191.png)


![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2683195.png)
![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683196.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2683203.png)
![(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2683204.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2683205.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2683207.png)
![N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2683208.png)
![{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B2683210.png)
![3-[(2,2-Dimethylpropyl)amino]propanenitrile](/img/structure/B2683211.png)